Copper mercaptobenzothiazole
Overview
Description
Copper mercaptobenzothiazole is a coordination compound formed by the interaction of copper ions with mercaptobenzothiazole. This compound is widely recognized for its excellent corrosion inhibition properties, making it a valuable additive in various industrial applications. It is particularly effective in protecting copper and its alloys from corrosion in aggressive environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper mercaptobenzothiazole can be synthesized through the reaction of copper salts with mercaptobenzothiazole in an aqueous or organic solvent. The reaction typically involves the following steps:
- Dissolution of copper salts (such as copper sulfate or copper chloride) in water or an organic solvent.
- Addition of mercaptobenzothiazole to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the formation of the coordination compound.
- Filtration and washing of the precipitated product to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated equipment and controlled environments helps in maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions: Copper mercaptobenzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or other oxidized species.
Reduction: Reduction reactions can lead to the formation of thiolates or other reduced forms.
Substitution: The compound can participate in substitution reactions where the mercaptobenzothiazole ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions can be carried out using various ligands in the presence of suitable solvents.
Major Products Formed:
Oxidation: Disulfides and oxidized copper species.
Reduction: Thiolates and reduced copper complexes.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Copper mercaptobenzothiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a corrosion inhibitor in various chemical processes and as a stabilizer in polymer formulations.
Biology: Investigated for its potential antimicrobial properties and its role in biological systems.
Medicine: Explored for its potential therapeutic applications, including its use in drug delivery systems.
Industry: Widely used in the electronics industry for protecting copper components from corrosion and in the automotive industry for enhancing the durability of metal parts.
Mechanism of Action
The mechanism by which copper mercaptobenzothiazole exerts its effects involves the formation of a protective film on the surface of copper and its alloys. This film acts as a barrier, preventing the diffusion of corrosive species to the metal surface. The compound’s sulfur and nitrogen atoms coordinate with the copper ions, enhancing the stability and effectiveness of the protective layer.
Comparison with Similar Compounds
Copper mercaptobenzothiazole is compared with other similar compounds, such as:
Benzotriazole: Another effective corrosion inhibitor for copper and its alloys.
2-Mercaptobenzoxazole: Similar in structure and function, used as a corrosion inhibitor.
Methyl benzotriazole nitrile: A derivative of benzotriazole with enhanced properties.
Uniqueness: this compound is unique due to its strong coordination with copper ions and its ability to form a stable and protective film on metal surfaces. Its effectiveness in various environments and its versatility in different applications make it a valuable compound in both research and industry.
Properties
IUPAC Name |
copper;1,3-benzothiazole-2-thiolate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H5NS2.Cu/c2*9-7-8-5-3-1-2-4-6(5)10-7;/h2*1-4H,(H,8,9);/q;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VURZAXVELVEAAN-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)[S-].C1=CC=C2C(=C1)N=C(S2)[S-].[Cu+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8CuN2S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
149-30-4 (Parent), 15158-11-9 (Parent) | |
Record name | Copper mercaptobenzothiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004162430 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90954245 | |
Record name | Copper(2+) bis(1,3-benzothiazole-2-thiolate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90954245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4162-43-0, 52139-06-7, 32510-27-3 | |
Record name | Copper mercaptobenzothiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004162430 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(3H)-Benzothiazolethione, copper(2+) salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052139067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(3H)-Benzothiazolethione, copper salt (1:?) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Copper(2+) bis(1,3-benzothiazole-2-thiolate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90954245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzothiazole-2(3H)-thione, copper salt (2+) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.823 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CUPRIC 2-MERCAPTOBENZOTHIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH7RU687QX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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